molecular formula C5H4ClNO3S B159958 6-chloropyridine-2-sulfonic Acid CAS No. 133145-15-0

6-chloropyridine-2-sulfonic Acid

Cat. No. B159958
M. Wt: 193.61 g/mol
InChI Key: FVCRHRGJNJCJQS-UHFFFAOYSA-N
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Patent
US04973697

Procedure details

Into 0.82 g (3.8 mmol) of sodium 2-chloropyridine-6-sulfonate prepared in accordance with Example 1, 10 ml of concentrated hydrochloric acid was added, and the mixture was stirred at room temperature overnight. Then, the solvent was distilled off, and after an addition of 200 ml of 2-propanol, the residue was heated. Insoluble matters were removed by filtration, and the filtrate was distilled under reduced pressure to obtain 710 mg (96.6%) of 2-chloropyridine-6-sulfonic acid as crystalline solid. Purification was conducted by recrystallization from 2-propanol.
Name
sodium 2-chloropyridine-6-sulfonate
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([O-:11])(=[O:10])=[O:9])[N:3]=1.[Na+]>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([OH:11])(=[O:10])=[O:9])[N:3]=1 |f:0.1|

Inputs

Step One
Name
sodium 2-chloropyridine-6-sulfonate
Quantity
0.82 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
ADDITION
Type
ADDITION
Details
after an addition of 200 ml of 2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated
CUSTOM
Type
CUSTOM
Details
Insoluble matters were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.